3,4-Dihydroxybenzonitrile
Description
Contextualization within Phenolic and Nitrile Chemistry
3,4-Dihydroxybenzonitrile, also known as protocatechonitrile, possesses the chemical formula C₇H₅NO₂. ontosight.ai The presence of both hydroxyl (-OH) and nitrile (-C≡N) functional groups on a benzene (B151609) ring defines its chemical character. cymitquimica.com The phenolic hydroxyl groups impart properties such as antioxidant activity and the ability to form metal complexes, while the nitrile group is a versatile precursor for the synthesis of other functional groups like amines, carboxylic acids, and amides. ontosight.aiguidechem.com This duality makes it a valuable building block in organic synthesis. cymitquimica.comchemimpex.com
The reactivity of this compound is characteristic of both its constituent functional groups. The hydroxyl groups can undergo reactions typical of phenols, such as etherification and esterification. The nitrile group can participate in reactions like hydrolysis, reduction, and cycloadditions. ontosight.aid-nb.info This multifaceted reactivity allows for its incorporation into a wide array of more complex molecular structures. ontosight.ai
Significance as an Organic Compound in Research
The significance of this compound in research stems from its role as a versatile intermediate and a molecule with intrinsic bioactivity. ontosight.aiguidechem.com It serves as a crucial starting material or building block in the synthesis of a diverse range of organic compounds. chemimpex.comlookchem.com Researchers utilize its reactive nature to construct more complex molecules with potential applications in pharmaceuticals, materials science, and analytical chemistry. guidechem.comchemimpex.com
Its structural similarity to naturally occurring catechols has also drawn attention. guidechem.com Catechol moieties are found in many biologically active natural products, and the study of this compound can provide insights into the structure-activity relationships of these compounds. nih.gov
Overview of Research Trajectories and Potential Applications
Current research on this compound is exploring several promising avenues. A significant area of investigation is its application in the development of novel materials. For instance, its dilithium (B8592608) salt, this compound dilithium, has been investigated as a sacrificial additive in lithium-ion capacitors to enhance their performance and recyclability. science.govnih.gov It has also been used in the direct regeneration of degraded lithium-ion battery cathodes. nih.govresearchgate.net
In the field of medicinal chemistry, derivatives of this compound are being synthesized and evaluated for their potential therapeutic properties. Studies have explored its use as a core structure for developing inhibitors of enzymes like catechol-O-methyltransferase (COMT), which are relevant in the treatment of neurological disorders. nih.gov Furthermore, its antioxidant properties are a subject of ongoing research. chemimpex.com
The compound is also utilized in the synthesis of other functional materials, such as discotic liquid crystals and as a component in photocatalytic systems. d-nb.infomdpi.com
Historical Perspectives on its Discovery and Early Studies
The synthesis of this compound was first reported in the latter half of the 20th century, emerging from research focused on natural product synthesis and the development of bioactive molecules. guidechem.com Early synthetic methods often involved the cyanation of substituted phenolic precursors, such as 3,4-dihydroxybenzaldehyde (B13553). guidechem.com One patented method describes its preparation from vanillin (B372448) through a two-step process involving reaction with hydroxylamine (B1172632) hydrochloride followed by demethylation using a Lewis acid. google.com Another approach involves starting from 4-hydroxy-3-methoxybenzonitrile (B1293924) or by reacting 3,4-dimethoxybenzonitrile (B145638) with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMEU). lookchem.comchemicalbook.com
Current Gaps and Future Directions in Research on this compound
Despite the progress made, there are still gaps in the comprehensive understanding and application of this compound. Further research is needed to fully elucidate its metabolic pathways and long-term effects in biological systems. While its antioxidant potential is recognized, more in-depth studies are required to quantify its efficacy and mechanisms of action in various contexts. chemimpex.com
Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic routes to this compound and its derivatives remains a priority. google.com Expanding its application in materials science, particularly in the design of advanced energy storage devices and functional polymers, holds significant promise. nih.govresearchgate.netmdpi.com In the pharmaceutical realm, the design and synthesis of novel drug candidates based on the this compound scaffold will continue to be an active area of investigation, targeting a broader range of diseases. nih.govacs.org
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | lookchem.com |
| Molecular Weight | 135.12 g/mol | lookchem.com |
| Appearance | Off-white to light yellow powder/crystalline solid | guidechem.comlookchem.com |
| Melting Point | 153-159 °C | chemimpex.comlookchem.com |
| Boiling Point | 334.8 °C at 760 mmHg | lookchem.com |
| Density | 1.42 g/cm³ | lookchem.com |
| Solubility | Soluble in Methanol, sparingly soluble in water | lookchem.com |
| pKa | 7.67 ± 0.18 (Predicted) | lookchem.com |
| CAS Number | 17345-61-8 | lookchem.com |
Table 2: Key Research Findings and Applications
| Research Area | Finding/Application | Key Compound(s) | Reference(s) |
| Energy Storage | Sacrificial additive in lithium-ion capacitors for improved performance. | This compound dilithium salt | science.govnih.gov |
| Energy Storage | Direct regeneration of degraded LiFePO₄ cathodes in lithium-ion batteries. | This compound dilithium salt | nih.govresearchgate.netresearchgate.net |
| Medicinal Chemistry | Core scaffold for the development of catechol-O-methyltransferase (COMT) inhibitors for neurological disorders. | Nitrile derivatives of this compound | nih.gov |
| Medicinal Chemistry | Intermediate in the synthesis of antitubercular agents. | This compound | acs.orgnih.gov |
| Materials Science | Precursor for the synthesis of discotic liquid crystals. | Alkoxyaryltetrazoles derived from this compound | d-nb.info |
| Photocatalysis | Component in TiO₂-based interfacial charge transfer complexes for photocatalytic applications. | This compound | mdpi.com |
| Organic Synthesis | Versatile building block for creating complex organic molecules. | This compound | cymitquimica.comchemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWHYWYSMAPBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169616 | |
| Record name | 3,4-Dihydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-61-8 | |
| Record name | 3,4-Dihydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17345-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017345618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 3,4 Dihydroxybenzonitrile
Established Synthetic Routes to 3,4-Dihydroxybenzonitrile
Synthesis from 3,4-Dihydroxybenzoic Acid via Dehydration
One established method for synthesizing this compound involves the dehydration of 3,4-Dihydroxybenzoic acid. This process is typically achieved by reacting the starting acid with ammonia (B1221849) in the presence of a dehydrating agent. ontosight.ai The reaction converts the carboxylic acid group into a nitrile group, yielding the desired product. This route leverages the readily available 3,4-Dihydroxybenzoic acid as a starting material. google.com
| Starting Material | Reagents | Key Process | Ref. |
| 3,4-Dihydroxybenzoic Acid | Ammonia, Dehydration Agent | Dehydration | ontosight.ai |
Synthesis from 4-Hydroxy-3-methoxybenzonitrile (B1293924)
This compound can be effectively prepared from 4-hydroxy-3-methoxybenzonitrile. lookchem.comsigmaaldrich.comchemdad.comchemicalbook.com A specific process involves reacting the starting nitrile compound with an alkali metal halide, followed by treatment with an acid to achieve demethylation. google.com In one documented example of this method, using 3-ethoxy-4-hydroxybenzonitrile (B1587206) as a starting material, the reaction yielded this compound as a white solid with a 79% yield and a purity greater than 98%. google.com
| Starting Material | Reagents | Yield | Purity | Ref. |
| 4-Hydroxy-3-methoxybenzonitrile | Alkali Metal Halide, Acid | 79% | >98% | google.com |
Synthesis via Reaction of 3,4-Dimethoxybenzonitrile (B145638) with Lithium Diisopropylamide (LDA) and 1,3-Dimethyl-2-imidazolidinone (B1670677) (DMEU)
A well-documented synthetic pathway involves the demethylation of 3,4-dimethoxybenzonitrile. lookchem.comsigmaaldrich.comchemdad.com This reaction is carried out by heating 3,4-dimethoxybenzonitrile in a mixture of tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-2-imidazolidinone (DMEU) with a strong base like lithium diisopropylamide (LDA). google.comsigmaaldrich.com The reaction is typically conducted at high temperatures (185°C) for 12 to 24 hours in a sealed tube, resulting in a 63% yield of this compound. google.com This method, however, can also produce 3-methoxy-4-hydroxybenzonitrile as a byproduct. google.com
| Starting Material | Reagents | Solvent | Conditions | Yield | Ref. |
| 3,4-Dimethoxybenzonitrile | Lithium Diisopropylamide (LDA) | THF, DMEU | 185°C, 12-24h, sealed tube | 63% | google.com |
Preparation from Vanillic Aldehyde and Hydroxylamine (B1172632) Hydrochloride
A high-yield, one-pot synthesis method uses vanillic aldehyde (vanillin) as the starting material. google.comgoogle.com In this process, vanillin (B372448) reacts with hydroxylamine hydrochloride in a polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.compatsnap.com The reaction proceeds in a stepwise heating manner, first at a lower temperature (e.g., 50-60°C) to form the intermediate vanillin aldoxime, followed by heating at a higher temperature (e.g., 110-120°C) to dehydrate the oxime into vanillin nitrile. google.compatsnap.com Subsequently, a Lewis acid, such as anhydrous aluminum trichloride (B1173362), is used to catalyze the demethylation of the vanillin nitrile, producing this compound with high purity (up to 99.0%) and high yield. google.comgoogle.com One specific example yielded 87.95% of the final product. patsnap.com
| Starting Material | Reagents | Solvent | Key Steps | Yield | Purity | Ref. |
| Vanillic Aldehyde | Hydroxylamine Hydrochloride, Lewis Acid (e.g., AlCl₃) | Polar Solvent (e.g., DMF, DMSO) | Oximation, Dehydration, Demethylation | 87.95% | >99.0% | google.compatsnap.com |
Process for Producing this compound from 3,4-Methylenedioxybenzonitrile
Another effective synthetic route starts from 3,4-(methylenedioxy)benzonitrile. google.com This process involves the cleavage of the methylenedioxy bridge to form the two hydroxyl groups. The reaction results in the formation of this compound as a pale brown solid. google.com This method has been reported to achieve a high yield of 94% with a purity exceeding 97%, as determined by HPLC analysis. google.com
| Starting Material | Product Appearance | Yield | Purity | Ref. |
| 3,4-(Methylenedioxy)benzonitrile | Pale brown solid | 94% | >97% | google.com |
Use of 3,4-Dihydroxybenzaldehyde (B13553) Oxime as an Intermediate
The synthesis of this compound can proceed through the formation of 3,4-dihydroxybenzaldehyde oxime as a key intermediate. lookchem.comgoogle.com This pathway begins with the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride. google.comguidechem.com The resulting oxime intermediate is then subjected to high-temperature dehydration, often without isolation, to yield this compound. google.comgoogle.com This direct dehydration method has been reported to achieve yields as high as 89%. google.com
| Intermediate | Precursor | Key Process | Yield | Ref. |
| 3,4-Dihydroxybenzaldehyde Oxime | 3,4-Dihydroxybenzaldehyde, Hydroxylamine Hydrochloride | High-Temperature Dehydration | up to 89% | google.com |
Reaction Mechanisms and Kinetics in this compound Synthesis
The synthesis of this compound can be achieved through various pathways, often starting from precursors like vanillin or 3,4-dihydroxybenzaldehyde. google.comgoogle.com A common industrial method involves the demethylation of vanillin nitrile, which is itself synthesized from vanillin. google.com
Catalytic Approaches (e.g., Lewis Acid Catalysis for Demethylation)
A prevalent method for synthesizing this compound involves the demethylation of vanillin nitrile, a reaction often catalyzed by a Lewis acid. google.comgoogle.com Anhydrous aluminum trichloride (AlCl₃) is a frequently used Lewis acid for this purpose. google.comgoogle.com The reaction is typically carried out in an aprotic polar solvent. google.comgoogle.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the methoxy (B1213986) group, facilitating the cleavage of the methyl-oxygen bond. This process can be performed as a one-pot synthesis from vanillin, where vanillin is first converted to vanillin oxime and then dehydrated to vanillin nitrile, followed by in-situ demethylation. google.com
Another approach involves the demethylation of 2,4-dimethoxybenzonitrile (B173694) using reagents like 1-decanethiol (B86614) in dimethylformamide to yield an intermediate which can be further processed. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For instance, the catalytic activity of various metal oxides has been explored for demethylation reactions. researchgate.net
Solvent Effects and Reaction Conditions
The choice of solvent and reaction conditions plays a significant role in the synthesis of this compound. Aprotic polar solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed. google.compatsnap.com In the synthesis of vanillin nitrile from vanillin and hydroxylamine hydrochloride, the reaction is often initiated at a lower temperature (e.g., 50-60°C) and then heated to a higher temperature (e.g., 110-120°C) to drive the dehydration of the intermediate oxime. patsnap.com
For the demethylation step using anhydrous aluminum trichloride, the reaction is typically conducted in an aprotic polar solvent, and the temperature is carefully controlled to prevent unwanted side reactions. patsnap.com The use of an alcohol-water mixed solvent for recrystallization is a common method to obtain high-purity this compound. google.com
Optimization of Reaction Yields and Purity
Optimizing the yield and purity of this compound is a key focus in its industrial production. In the synthesis from vanillin, the molar ratio of reactants is a critical parameter. For instance, the molar ratio of hydroxylamine hydrochloride to vanillin can be optimized to maximize the yield of vanillin nitrile. google.com Similarly, the molar ratio of the Lewis acid to vanillin nitrile in the demethylation step is crucial for achieving a high yield of the final product. google.com
Table 1: Optimization of this compound Synthesis from Vanillin
| Step | Reactants | Solvent | Key Parameters | Reported Yield | Purity |
| Vanillin Nitrile Synthesis | Vanillin, Hydroxylamine Hydrochloride | N,N-Dimethylformamide or Dimethyl Sulfoxide | Molar ratio of reactants, reaction temperature and time. | 86.5% - 95.1% | 98.5% - 99.30% |
| Demethylation | Vanillin Nitrile, Anhydrous Aluminum Trichloride | N,N-Dimethylformamide | Molar ratio of Lewis acid to nitrile, temperature control. | 87.95% | >99.0% (after recrystallization) |
This table presents a summary of typical conditions and outcomes for the synthesis of this compound. Actual results may vary based on specific experimental parameters.
Derivatization and Chemical Transformations of this compound
The presence of both hydroxyl and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecules. ontosight.ai
Formation of 3,4-Dihydroxybenzamidoxime from this compound
This compound can be converted to 3,4-dihydroxybenzamidoxime. googleapis.com This transformation involves the reaction of this compound with hydroxylamine. googleapis.com The reaction is typically carried out in an aqueous solution, and the pH is adjusted to around 8.0. googleapis.com The mixture is heated to facilitate the reaction, and the resulting 3,4-dihydroxybenzamidoxime often precipitates from the solution and can be collected by filtration. googleapis.com Further purification can be achieved by converting the product to its hydrochloride salt and recrystallizing it. googleapis.com
Regioselective Synthesis of 2-Hydroxymethyl-3-phenyl-1,4-benzodioxanes
In a notable example of its utility, this compound serves as a starting material for the regioselective synthesis of 2-hydroxymethyl-3-phenyl-1,4-benzodioxanes. tandfonline.comtandfonline.com This reaction involves the condensation of this compound with 2-bromomethyl-3-phenyl oxirane in the presence of a base, such as potassium carbonate, in a solvent like acetone. tandfonline.comtandfonline.com The reaction proceeds regioselectively, leading to the formation of the six-membered heterocyclic benzodioxane ring system. tandfonline.comtandfonline.com This class of compounds is of interest due to the presence of the 1,4-benzodioxane (B1196944) ring system in various pharmacologically active molecules. tandfonline.com
Nucleophilic Addition Reactions of the Nitrile Group
The nitrile group of this compound is susceptible to nucleophilic addition reactions. These reactions typically involve the attack of a nucleophile on the electrophilic carbon atom of the nitrile, leading to the formation of an intermediate imine, which can then be hydrolyzed to a ketone or reduced to an amine. One notable example is the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction pathway provides a route to synthesize various substituted ketones. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) to this compound, followed by acidic workup, would be expected to yield 3,4-dihydroxyacetophenone.
Another important class of nucleophilic addition reactions involves the use of nitrogen nucleophiles. For example, the reaction of this compound with hydroxylamine can lead to the formation of an N-hydroxyimidamide. This transformation is a key step in the synthesis of more complex heterocyclic compounds.
Oxidation of Hydroxyl Groups to Quinones
The catechol moiety (the 1,2-dihydroxybenzene structure) within this compound is readily oxidized to form the corresponding o-quinone. This oxidation can be achieved using a variety of oxidizing agents, such as sodium periodate (B1199274) (NaIO₄), ceric ammonium (B1175870) nitrate (B79036) (CAN), or through electrochemical methods. The resulting 3,4-dioxo-1,5-cyclohexadiene-1-carbonitrile is a highly reactive species that can participate in various subsequent reactions, including Diels-Alder cycloadditions and Michael additions. The redox potential of the catechol group is a critical factor in its biological activity and its role in various chemical processes.
The electrochemical oxidation of catechols, including this compound, has been a subject of significant research. The process involves a two-electron, two-proton transfer, and the stability of the resulting quinone is highly dependent on the reaction conditions, particularly the pH.
Reduction of the Nitrile Group to Amines
The nitrile group of 3
Computational Chemistry in Synthesis and Reactivity Prediction
DFT Calculations for pKa Prediction
The acidity constants (pKa) of this compound, also known as protocatechuic nitrile, are crucial for understanding its chemical reactivity and biological activity. Density Functional Theory (DFT) has become a important tool for accurately predicting these values through computational means. DFT calculations allow for the determination of the pKa values associated with the two hydroxyl (-OH) groups on the aromatic ring. nih.govresearchgate.net
A study focused on a series of 1,2-dihydroxybenzenes (DHBs), including this compound, employed DFT calculations to predict their pKa values in an aqueous solution. researchgate.net The computational method was validated by comparing the calculated values with experimentally determined pKa values obtained through spectrophotometric methods. frontiersin.org For this compound, the computationally predicted pKa values were 6.54 for the hydroxyl group at the para-position (p-OH, position 4) and 11.79 for the hydroxyl group at the meta-position (m-OH, position 3). researchgate.net This indicates that the para-hydroxyl group is significantly more acidic than the meta-hydroxyl group.
The significant difference in acidity is attributed to the electron-withdrawing nature of the nitrile (-CN) substituent. The nitrile group exerts a strong influence on the electronic distribution of the benzene (B151609) ring, which in turn affects the ease of deprotonation of the hydroxyl groups. researchgate.net The deprotonation order is selective and depends on the substituent's ability to withdraw electron density from the ring. nih.govresearchgate.net
The general approach for pKa calculation using DFT involves a thermodynamic cycle. nih.govresearchgate.net This cycle includes calculating the Gibbs free energies of the neutral molecule and its corresponding deprotonated forms (anions) in both the gas phase and in solution. The accuracy of these calculations is highly dependent on the chosen functional, basis set, and the solvation model used to simulate the aqueous environment. nih.govfrontiersin.orgnih.gov For instance, one validated method for substituted 1,2-dihydroxybenzenes utilized the B3LYP functional with a 6-311+G(d,p) basis set. nih.govfrontiersin.org
Table 1: Computational pKa Values for this compound
| Hydroxyl Group Position | Computational pKa |
|---|---|
| p-OH (Position 4) | 6.54 |
| m-OH (Position 3) | 11.79 |
Solvation Models in Aqueous Solution
To accurately predict the behavior and properties of this compound in water, such as its pKa values, computational models must account for the effects of the solvent. Solvation models are essential for this purpose, as they simulate the interaction between the solute (this compound) and the solvent (water). osti.govfaccts.de
There are two main categories of solvation models: implicit and explicit. Implicit models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. faccts.de The solute molecule is placed within a cavity in this continuum. Several implicit solvation models have been tested for their accuracy in predicting pKa values for related compounds, including the Polarizable Continuum Model (PCM), the Conductor-like PCM (CPCM), and the Isodensity PCM (IPCM). nih.govfrontiersin.org One study found that the CPCM solvation model provided the smallest relative error (less than 3%) when compared to experimental data for a range of 1,2-dihydroxybenzenes. researchgate.netfrontiersin.org In contrast, the IPCM model showed a significantly higher relative error in some cases. frontiersin.orgfrontiersin.org
The Solvation Model based on Density (SMD) is another widely used implicit model that has been applied in pKa prediction studies. nih.gov The choice of the implicit model is a critical factor, as it directly impacts the calculated solvation free energies, which are a key component of the thermodynamic cycle used for pKa determination. nih.govnih.gov
Explicit solvation models take a more direct approach by including a number of individual solvent molecules around the solute in the calculation. nih.gov This method can provide a more detailed and accurate picture of specific short-range interactions, such as hydrogen bonding between the hydroxyl groups of this compound and the surrounding water molecules. However, this approach is computationally much more intensive. doi.org
For complex molecules, a hybrid approach is often employed. This involves using one or more explicit water molecules to model the first solvation shell, where direct hydrogen bonding is most important, while the rest of the solvent is treated as a continuum using an implicit model. nih.gov This combination aims to balance accuracy with computational feasibility, providing a robust framework for studying the solvation of this compound in an aqueous environment.
Table 2: Comparison of Solvation Models for pKa Calculation of Related Dihydroxybenzenes
| Solvation Model | Relative Error in pKa Prediction | Reference Compound |
|---|---|---|
| CPCM | <3% | Catechol |
| IPCM | 2.83% | Catechol |
| IPCM | 13.5% | 4-Nitrocatechol |
Biological Activities and Pharmacological Potential of 3,4 Dihydroxybenzonitrile
Antioxidant Properties and Mechanisms of Action
3,4-Dihydroxybenzonitrile, also known as protocatechonitrile, is a phenolic compound recognized for its significant antioxidant properties. chemimpex.comnetascientific.com Its chemical structure, featuring two hydroxyl groups on the benzene (B151609) ring, allows it to effectively neutralize harmful free radicals and mitigate oxidative stress. chemimpex.comnetascientific.com
Radical Scavenging Capabilities
The antioxidant activity of this compound is primarily attributed to its ability to scavenge free radicals. frontiersin.org The hydroxyl groups on the aromatic ring can donate hydrogen atoms to stabilize reactive oxygen species (ROS), thereby disrupting the propagation of radical chain reactions. frontiersin.org
Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have demonstrated the efficacy of this compound. acs.orgnih.govresearchgate.net In aprotic solvents like acetonitrile, it can scavenge two radical molecules. acs.orgnih.govresearchgate.net However, its radical scavenging capacity is significantly enhanced in protic solvents such as methanol, where it can neutralize up to five radicals. acs.orgnih.govresearchgate.net This enhanced activity is due to the nucleophilic addition of the solvent molecule to the oxidized quinone form of the compound, which regenerates the catechol structure, allowing it to scavenge additional radicals. acs.orgnih.govresearchgate.net The presence of strong nucleophiles, like cysteine derivatives, can further increase its radical scavenging equivalence. acs.orgnih.gov
The structural arrangement of the hydroxyl groups is crucial for this activity. The ortho-dihydroxy functionality in the catechol ring lowers the O-H bond dissociation enthalpy, which in turn increases the rate of hydrogen atom transfer to peroxyl radicals. researchgate.net
Iron Chelating Properties
In addition to radical scavenging, this compound exhibits iron-chelating properties, which contribute to its antioxidant capacity. frontiersin.org By binding to metal ions like iron, it can prevent the initiation of radical chain reactions, a key step in oxidative damage. frontiersin.org The ability of 1,2-dihydroxybenzenes (catechols) to act as metal ligands is linked to the deprotonation of their hydroxyl groups. frontiersin.org This chelation activity is an important defense mechanism against oxidative stress. frontiersin.orgresearchgate.net
Role in Mitigating Oxidative Stress
Oxidative stress, implicated in various diseases, arises from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. nih.gov this compound and similar catechol compounds can help mitigate oxidative damage by neutralizing ROS and preventing their formation through metal chelation. frontiersin.orgnih.gov
Research has shown that related compounds like methyl 3,4-dihydroxybenzoate can protect cells from oxidative damage by activating antioxidant pathways. nih.gov For instance, it can reverse oxidative damage in granulosa cells by upregulating the expression of the vital antioxidant transcription factor Nrf2 and antioxidant enzymes. nih.gov Similarly, 3,4-dihydroxybenzaldehyde (B13553) has been found to protect human red blood cells from arsenic-induced oxidative damage by lowering ROS generation and preventing lipid and protein oxidation. nih.gov
Antimicrobial Activities and Efficacy
This compound has demonstrated a range of antimicrobial activities, showing potential as a therapeutic agent against various pathogens. ontosight.ai
Antibacterial Effects (e.g., against E. coli, B. subtilis, S. aureus)
While research on the direct antibacterial effects of this compound is ongoing, studies on related compounds and its use as a precursor in synthesizing other antimicrobials highlight its potential. For example, it is a key intermediate in the synthesis of compounds that target Staphylococcus aureus. nih.gov However, the introduction of a hydroxyl group to some parent molecules has been shown to be detrimental to the antimicrobial activity against S. aureus and E. coli. unimi.it
Conversely, a related compound, 3,4-dihydroxybutyl-1-phosphonate, acts as a bacteriostatic agent against Bacillus subtilis by being incorporated into its cell walls and phospholipids. nih.govnih.gov
Antifungal Effects (e.g., against C. albicans)
Studies have indicated that this compound possesses antifungal properties. Research has explored its activity against Candida albicans, a common fungal pathogen. grafiati.com While specific data on its minimum inhibitory concentration (MIC) is not extensively detailed in the provided context, the broader class of dihydroxybenzonitriles and related phenolic compounds are known for their antifungal potential. smolecule.com For instance, other natural compounds are being investigated for their efficacy against C. albicans, with some showing promising results in reducing fungal burden in animal models. frontiersin.org
Mechanisms of Antimicrobial Action
As a phenolic compound, this compound's antimicrobial actions are likely rooted in mechanisms common to this chemical class. Phenolic compounds are known to exert their antimicrobial effects through several pathways. A primary mechanism is the disruption of the microbial cell membrane's integrity. This can lead to increased permeability, causing the leakage of essential intracellular components such as ions, ATP, and genetic material, ultimately resulting in cell death.
Furthermore, phenolic compounds can interfere with critical cellular functions. They have been shown to inhibit the activity of various microbial enzymes, including those involved in energy production and the synthesis of structural components. While specific studies detailing the precise antimicrobial mechanisms of this compound, such as cell wall disruption, are not extensively documented, its action is presumed to align with the broader activities of phenolic and catechol compounds. This includes potential interactions with microbial proteins and the disruption of cellular signaling pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is suggested by its catechol structure. Catechols, which are aromatic diols, have been investigated for their ability to modulate inflammatory pathways. A key mechanism underlying the anti-inflammatory effects of many catechol-containing compounds is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. dntb.gov.uanih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govacs.org
Antitumor and Antineoplastic Research
The antitumor potential of this compound has been a subject of specific scientific investigation, particularly in comparison to other dihydroxybenzene derivatives. nih.gov Research has explored its effects on key cellular processes involved in cancer cell proliferation and survival. nih.gov
Ribonucleotide reductase is a critical enzyme for DNA synthesis, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication. The inhibition of this enzyme is a key target for cancer chemotherapy. Studies have examined the effect of this compound on ribonucleotide reductase activity. In a comparative study, this compound was shown to be a modest inhibitor of the enzyme, with a 50% inhibitory concentration (IC50) of 300 µM. nih.gov This was less potent than its analogue, 3,4-dihydroxybenzaldoxime (B1496750), which exhibited an IC50 of 38 µM. nih.gov
The antitumor effects of this compound have also been evaluated in in vivo models. In studies using mice bearing L1210 murine leukemia, the administration of this compound resulted in a modest increase in the lifespan of the treated animals. nih.gov Specifically, it produced a 25% increase in lifespan (% ILS). nih.gov This indicates that the compound possesses some level of antitumor activity in a living organism, although it was found to be less effective than other tested analogues like 3,4-dihydroxybenzaldoxime, which achieved a 100% increase in lifespan. nih.gov
| Compound | Ribonucleotide Reductase IC50 (µM) | L1210 Growth IC50 (µM) | In Vivo L1210 Antitumor Activity (%ILS) |
|---|---|---|---|
| This compound | 300 | 180 | 25 |
| 3,4-Dihydroxybenzaldehyde | >500 | >500 | 17 |
| 3,4-Dihydroxybenzaldoxime | 38 | 60 | 100 |
Comparative studies of this compound and its analogues have provided insights into the structure-activity relationships governing their antitumor effects. nih.gov The research suggests that the nature of the functional group at the benzylic position plays a critical role in determining the potency of these compounds. For instance, the conversion of the nitrile group in this compound to an aldoxime group in 3,4-dihydroxybenzaldoxime resulted in a significant enhancement of activity. nih.gov This was evident in the lower IC50 values for both ribonucleotide reductase inhibition and cell growth inhibition, as well as the superior in vivo antitumor activity. nih.gov These findings highlight a potential correlation between potent ribonucleotide reductase inhibition and effective antitumor activity in this class of compounds. nih.gov
Enzyme Inhibition Studies
This compound has been identified as an inhibitor of several enzymes, a characteristic that underpins much of its pharmacological potential. Its interactions have been notably studied in the context of enzymes involved in pigmentation and inflammation.
Inhibition of Mushroom Tyrosinase Activity
Mushroom tyrosinase is a widely used model enzyme in the screening of depigmentation agents because it is a key regulator of melanin (B1238610) production. mdpi.com Studies have shown that this compound can inhibit the activity of mushroom tyrosinase in the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA). researchgate.netresearchgate.net The inhibition is characterized as reversible and non-competitive. researchgate.netresearchgate.net Interestingly, while it inhibits the enzyme's action on other substrates, mushroom tyrosinase is unable to catalyze the oxidation of this compound itself. researchgate.netresearchgate.net
Interaction with Ferric Soybean Lipoxygenase-1
Soybean lipoxygenase-1 (SLO-1) is an enzyme containing a non-heme iron atom at its active site, which is in the ferric (Fe3+) state in its active form. nih.gov Catechols are a class of compounds known to inhibit lipoxygenase activity, and it is proposed that they do so by reducing the active Fe3+ form of the enzyme to its inactive ferrous (Fe2+) state. nih.gov As this compound possesses a catechol structure, its interaction with SLO-1 is believed to follow this reductive mechanism. This inactivation process involves the binding of the catechol inhibitor near the iron cofactor, which can block substrate access to the active site. researchgate.net
| Enzyme | Target Activity | Type of Inhibition |
| Mushroom Tyrosinase | Diphenolase (L-DOPA oxidation) | Reversible, Non-competitive researchgate.netresearchgate.net |
| Ferric Soybean Lipoxygenase-1 | Oxygenation | Reductive Inactivation nih.gov |
Potential in Diabetes Management
Beyond enzyme inhibition, this compound has shown potential in the management of diabetes, primarily through its effects on insulin (B600854) secretion pathways.
Role in Insulin Secretion Pathways (e.g., PKA signaling)
Research has indicated that this compound, a compound that can be isolated from Moringa oleifera, can enhance insulin secretion. researchgate.netresearchgate.net This effect is linked to its influence on the Protein Kinase A (PKA) signaling pathway. researchgate.netresearchgate.net The PKA pathway is a crucial component of the broader cyclic AMP (cAMP) signaling cascade, which plays a significant role in potentiating glucose-stimulated insulin secretion from pancreatic β-cells. nih.govgenome.jp
Studies have demonstrated that this compound, among other compounds, induces a significant, glucose-dependent release of insulin at stimulatory glucose concentrations (e.g., 16.7 mM) but not at basal glucose levels. researchgate.net The involvement of the PKA pathway was confirmed in in vitro experiments where the presence of a PKA inhibitor led to a significant reduction in the insulin secretion mediated by these compounds. researchgate.net This suggests that this compound facilitates insulin secretion by acting through this specific signaling cascade. researchgate.netresearchgate.net The activation of PKA can enhance the acute insulin response to glucose, which is a primary determinant for the efficient clearance of glucose from the blood. nih.gov
| Compound | Biological Effect | Mediating Pathway |
| This compound | Enhancement of glucose-dependent insulin secretion researchgate.net | Protein Kinase A (PKA) signaling researchgate.netresearchgate.net |
Comparison with other Antidiabetic Compounds
This compound, also known as protocatechuonitrile, has been identified as a bioactive compound with potential antidiabetic properties. nih.govijcrt.org Its mechanisms of action and efficacy are areas of growing research interest, particularly in comparison to established antidiabetic drugs.
Mechanistic Comparison
The antidiabetic effects of this compound are attributed to several mechanisms. One key mechanism is its ability to stimulate insulin secretion. researchgate.net Research suggests that it may enhance glucose-dependent insulin release from pancreatic β-cells. researchgate.net This action is thought to be mediated, at least in part, through the protein kinase A (PKA) signaling pathway. researchgate.netresearchgate.net
This contrasts with the mechanisms of several common oral antidiabetic drugs:
Metformin (B114582): A first-line treatment for type 2 diabetes, metformin primarily acts by inhibiting hepatic gluconeogenesis (the production of glucose in the liver) and increasing insulin sensitivity in peripheral tissues. prepladder.commdpi.com It does not directly stimulate insulin secretion. prepladder.com
Sulfonylureas (e.g., Glyburide/Glibenclamide): These drugs act by closing ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane, which leads to depolarization and subsequent insulin release. prepladder.com This mechanism is glucose-independent.
Thiazolidinediones (e.g., Pioglitazone): This class of drugs improves insulin sensitivity by activating PPAR-gamma, a nuclear receptor that regulates genes involved in glucose and fat metabolism. prepladder.com
α-Glucosidase Inhibitors (e.g., Acarbose): These agents work in the intestine to inhibit enzymes (α-glucosidases) that break down complex carbohydrates into glucose, thereby slowing down glucose absorption after a meal. nih.gov
DPP-4 Inhibitors (e.g., Sitagliptin): These drugs prevent the degradation of incretin (B1656795) hormones like GLP-1, which in turn increases glucose-dependent insulin secretion and suppresses glucagon (B607659) release. prepladder.com
While this compound's proposed mechanism of stimulating insulin secretion via the PKA pathway shows some similarity to the secretagogue action of sulfonylureas and DPP-4 inhibitors, the precise molecular interactions and glucose dependency may differ. researchgate.netprepladder.com
Efficacy and Potency
Direct comparative studies on the efficacy of purified this compound versus standard antidiabetic drugs are limited. Much of the current understanding comes from studies on plant extracts containing this compound or from in vitro and in vivo animal models. nih.govresearchgate.net
For instance, this compound is one of the bioactive compounds found in Moringa oleifera, a plant known for its antidiabetic properties. nih.govijcrt.org In studies with diabetic rats, oral administration of compounds isolated from Moringa oleifera, including those structurally related to this compound, led to a significant reduction in blood glucose levels. researchgate.net Some studies on plant extracts containing this and other polyphenols have shown hypoglycemic effects comparable or even superior to drugs like Glibenclamide in certain aspects. nih.gov
However, it is important to note that these effects are often the result of the synergistic action of multiple phytochemicals within an extract. nih.govmdpi.com For example, some bromophenols isolated from marine algae have demonstrated significantly higher potency in inhibiting α-glucosidase compared to acarbose. nih.gov While not this compound itself, this highlights the potential for natural phenols to exhibit strong antidiabetic activity.
The following table provides a summary of the primary mechanisms of action for this compound and a selection of conventional antidiabetic drugs.
| Compound | Primary Mechanism of Action |
| This compound | Stimulates glucose-dependent insulin secretion, potentially via the PKA signaling pathway. researchgate.netresearchgate.netresearchgate.net |
| Metformin | Inhibits hepatic gluconeogenesis and increases peripheral insulin sensitivity. prepladder.commdpi.com |
| Glibenclamide (a Sulfonylurea) | Stimulates insulin release by closing KATP channels in pancreatic β-cells (glucose-independent). prepladder.com |
| Pioglitazone (a Thiazolidinedione) | Increases insulin sensitivity by activating PPAR-gamma nuclear receptors. prepladder.com |
| Acarbose (an α-Glucosidase Inhibitor) | Inhibits intestinal α-glucosidases, slowing carbohydrate absorption. nih.gov |
| Sitagliptin (a DPP-4 Inhibitor) | Increases glucose-dependent insulin release and decreases glucagon by inhibiting the DPP-4 enzyme. prepladder.com |
Further research, including direct head-to-head clinical trials, is necessary to definitively establish the comparative efficacy and therapeutic potential of this compound in the management of diabetes.
Applications in Advanced Materials Science and Engineering
Development of Novel Materials with Specific Properties
As a precursor and intermediate, 3,4-Dihydroxybenzonitrile is utilized in the synthesis of more complex molecules and materials. chemimpex.comcymitquimica.com Researchers leverage its reactivity to create novel materials with tailored characteristics. Its integration can improve the thermal and mechanical properties of materials, leading to enhanced durability and performance in industrial applications. chemimpex.com The presence of both hydroxyl and nitrile groups offers multiple reaction sites, enabling the development of materials for specialized purposes, including dyes and pigments, where its stable structure is advantageous. chemimpex.com
Integration into Polymers and Other Advanced Materials
In polymer science, this compound serves as a monomer or a modifying agent. Its incorporation into polymer chains can significantly enhance the final material's properties. For instance, it is used in the development of advanced polymers and coatings to boost their thermal and mechanical stability. chemimpex.com The rigid aromatic structure and the potential for strong intermolecular interactions, such as hydrogen bonding via its hydroxyl groups, contribute to creating more robust and efficient materials. chemimpex.comcymitquimica.com
Role in Battery Technology
A significant and innovative application of a derivative of this compound is in the direct regeneration of degraded lithium-ion battery cathodes, specifically Lithium Iron Phosphate (LFP) cathodes. nih.govresearchgate.netbohrium.comnih.gov
The capacity fade in LiFePO4 (LFP) batteries is primarily caused by the loss of lithium and the resulting formation of an undesirable Fe(III) phase. researchgate.netbohrium.comnih.gov Research has demonstrated that a multifunctional organic lithium salt, this compound dilithium (B8592608), can be used to directly restore spent LFP cathodes. nih.govresearchgate.netbohrium.com This direct regeneration process is an effective strategy for recycling spent lithium-ion batteries, which helps in conserving resources and mitigating environmental concerns. researchgate.netbohrium.com The restored LFP cathodes exhibit excellent cycling stability and rate performance. researchgate.netnih.gov For example, a regenerated cathode showed a high capacity retention of 88% after 400 cycles at a high rate of 5C. researchgate.netnih.gov
Table 1: Performance of Regenerated LFP Cathode
| Performance Metric | Value |
|---|---|
| Capacity Retention | 88% after 400 cycles at 5C |
| Restored Material | Spent LiFePO₄ |
| Regenerating Agent | This compound dilithium |
The effectiveness of this compound dilithium in restoring degraded LFP cathodes stems from a dual-action mechanism that addresses the primary causes of capacity fade. researchgate.netbohrium.com
One of the main reasons for LFP cathode degradation is the loss of lithium ions from the crystal structure, creating vacancies. researchgate.net The this compound dilithium salt serves as a lithium source. nih.gov The functional groups of the organic lithium salt couple effectively with the degraded LFP particles, allowing lithium ions to fill the vacancies in the crystal lattice. researchgate.netbohrium.comnih.gov This process replenishes the lost lithium, a crucial step in restoring the cathode's original structure and capacity. nih.govresearchgate.net
The loss of lithium in LFP cathodes is often accompanied by the oxidation of Fe(II) to Fe(III), which is detrimental to the electrochemical performance. researchgate.netbohrium.com The cyano groups (-C≡N) present in the this compound dilithium molecule play a critical role in preventing this. researchgate.netbohrium.comnih.gov During the regeneration process, these cyano groups help create a reductive atmosphere. nih.govresearchgate.netbohrium.com This environment inhibits the formation of the Fe(III) phase, ensuring the iron remains in the desired Fe(II) oxidation state. researchgate.netbohrium.comnih.gov Furthermore, the pyrolysis of the organic salt during the process forms an amorphous, conductive carbon layer that coats the LFP particles, which further enhances the transfer kinetics of lithium ions and electrons. nih.govresearchgate.netnih.gov
Recovery of Degraded Transition Metal Oxide-Based Cathodes
This compound derivatives serve as multifunctional agents in the direct recycling or "upcycling" of degraded transition metal oxide-based cathodes, such as Lithium Iron Phosphate (LFP). researchgate.net In this strategy, a salt like this compound dilithium is utilized to repair the damaged crystal structure of spent LFP. researchgate.net During a thermal recovery process, the compound serves two primary functions. Firstly, it acts as a lithium source, releasing lithium ions to replenish the lithium sites that were lost during battery degradation, thereby restoring the stoichiometric integrity of the LFP. researchgate.net Secondly, as mentioned previously, its decomposition creates a conductive amorphous carbon coating. researchgate.net This dual-action approach—simultaneously replenishing lithium and enhancing conductivity—offers an effective method for regenerating the electrochemical performance of aged cathodes. researchgate.net
Techno-Economic and Environmental Benefits of Recycling Strategy
The use of this compound in direct regeneration strategies for battery cathodes presents significant techno-economic and environmental advantages over traditional recycling methods and virgin material extraction.
Techno-Economic Benefits: From an economic standpoint, this recycling strategy conserves valuable and critical raw materials like lithium, cobalt, and nickel, which are subject to supply chain volatility and geopolitical concerns. lohum.commatthey.com Recovering these metals from spent batteries provides a crucial secondary stream of resources. lohum.com Direct regeneration methods are designed to be more efficient and less costly than breaking down the cathode into its constituent elements and then re-synthesizing new material. researchgate.netlohum.com By simplifying the recycling process and reducing the reliance on virgin materials, this strategy can lower production costs and enhance the economic viability of the battery industry. researchgate.netlohum.com
| Factor | Virgin Material Mining & Refining | Direct Regeneration Strategy | Associated Benefit of Regeneration |
|---|---|---|---|
| Greenhouse Gas Emissions | High | Reduced by at least 47-58% stanford.edud-nb.info | Lower carbon footprint |
| Energy Consumption | High | Significantly Lower researchgate.netstanford.edu | Reduced operational costs and grid load |
| Water Usage | High | Reduced by over 42% stanford.edud-nb.info | Conservation of water resources |
| Resource Depletion | High (Relies on finite reserves) | Low (Reuses existing materials) | Promotes a circular economy and resource security lohum.com |
| Process Complexity | High (Exploration, mining, refining) | Lower (Fewer, less intensive steps) | Potential for higher efficiency and lower capital costs researchgate.net |
| Waste Generation | High (Mining tailings, process slag) | Low (Diverts batteries from landfills) lohum.com | Reduced landfill burden and cleanup costs lohum.com |
Applications in Photosensitive Materials
In recent years, this compound has been identified as a valuable compound in the synthesis and development of photosensitive materials. google.com Its chemical structure, featuring hydroxyl and nitrile functional groups on a benzene (B151609) ring, provides favorable light absorption properties. chemimpex.com These characteristics make it a useful building block or intermediate in the creation of dyes and pigments. google.comchemimpex.com The stable structure of the compound contributes to the durability and performance of the resulting photosensitive products. chemimpex.com Researchers are exploring its potential to create novel materials with specific and enhanced performance characteristics for various light-sensitive applications. chemimpex.com
Role As a Chemical Intermediate in Complex Molecule Synthesis
Building Block in Organic Synthesis
In the field of organic chemistry, 3,4-Dihydroxybenzonitrile serves as a foundational building block, enabling the construction of more intricate molecular architectures. chemimpex.com Its reactivity is leveraged by researchers to streamline the synthesis of diverse organic compounds for applications ranging from pharmaceutical development to material science. chemimpex.com
Introduction of Hydroxy and Nitrile Moieties
The structure of this compound is instrumental in its function, allowing for the specific introduction of hydroxyl and nitrile groups into a target molecule.
Hydroxyl Groups: The two hydroxyl groups on the aromatic ring enhance the compound's reactivity and solubility. chemimpex.com This catechol structure is a key feature for further chemical transformations, acting as a nucleophile or participating in condensation and cyclization reactions.
Nitrile Group: The nitrile functional group is of immense importance in organic synthesis due to its unique reactivity. nih.gov It contains a nucleophilic nitrogen atom and an electrophilic carbon center, allowing it to be transformed into various other functional groups such as primary amines, amides, and carboxylic acids. nih.govebsco.com The nitrile group can also participate in cycloaddition reactions to form important heterocyclic structures. nih.gov
Precursor for Benzodioxane Rings in Pharmaceuticals
The catechol portion of this compound is a direct precursor for the formation of the 1,4-benzodioxane (B1196944) ring system. This structural motif is present in numerous biologically active compounds and pharmaceuticals. The synthesis is typically achieved through a Williamson ether synthesis, an Sɴ2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com
In this context, the two adjacent hydroxyl groups of this compound are first deprotonated by a base to form a more nucleophilic phenoxide. This intermediate then reacts with a 1,2-dihaloethane, such as 1,2-dibromoethane, where one halogen is displaced by one oxygen atom, followed by an intramolecular cyclization as the second oxygen atom displaces the other halogen. This process results in the formation of the stable six-membered dioxane ring fused to the benzene (B151609) ring, while retaining the synthetically versatile nitrile group for subsequent modifications.
Intermediate for Pharmaceuticals and Agrochemicals
This compound is a widely used intermediate in the pharmaceutical and agrochemical industries. chemimpex.comgoogle.com It is a key starting material for synthesizing compounds that incorporate thiazole, 2-oxazoline, and imidazole structures, which are known to be important components of many medicinal and agricultural chemicals. google.comgoogle.com
Synthesis of Thiazole-Containing Compounds
Thiazoles are a class of sulfur- and nitrogen-containing heterocyclic compounds found in many pharmacologically active molecules, including anticancer, antioxidant, and antimicrobial agents. This compound serves as a crucial intermediate in the synthesis of compounds containing a thiazole ring. The catechol and nitrile functionalities can be chemically modified in multi-step syntheses to build the thiazole heterocycle, often incorporating the dihydroxyphenyl moiety into the final product's structure, which may contribute to its biological activity.
Synthesis of 2-Oxazolines
2-Oxazolines are five-membered heterocyclic compounds that are prevalent in bioactive molecules, natural products, and pharmaceuticals. They are recognized for their utility as protecting groups for carboxylic acids and as valuable ligands in asymmetric synthesis. The use of this compound as a starting material allows for the construction of complex molecules that feature both the 2-oxazoline ring and the functional dihydroxybenzene unit.
Synthesis of Imidazoles
The imidazole ring is another five-membered heterocycle that is a core component of many natural products and pharmacologically active compounds. These derivatives are known to possess a wide range of biological activities, including antifungal and antitumor properties. This compound is an important intermediate for synthesizing substituted imidazoles, where its structure provides a scaffold upon which the imidazole ring can be constructed.
Synthesis of Triazole and Pyrimidine Class Formations
This compound serves as a precursor for the synthesis of various heterocyclic compounds, including triazoles and pyrimidines. google.com The nitrile group can undergo cycloaddition reactions or be incorporated into a larger ring system to form these five and six-membered heterocyclic rings, which are significant scaffolds in medicinal chemistry. nih.govscispace.com The synthesis of pyrimidine derivatives, for instance, can be achieved through the condensation of a 1,3-bifunctional three-carbon fragment with compounds like amidines, ureas, or guanidines. bu.edu.eg
Synthesis of Quinazoline Compounds (e.g., Anticancer Agents)
A significant application of this compound is in the synthesis of quinazoline compounds, a class of molecules that have garnered interest for their potential as anticancer agents. chemicalbook.comgoogle.com Quinazoline derivatives are known to exhibit a wide range of biological activities. openmedicinalchemistryjournal.com For example, quinazolinone derivatives have been synthesized by the condensation of 2-amino arylamides with 3,4-disubstituted benzaldehydes, a reaction in which a derivative of this compound could serve as the aldehyde component after appropriate functional group modification. nih.gov The resulting quinazolinone scaffold is a key feature in several therapeutic agents. nih.gov Dihydroxybenzene derivatives, including this compound, have been studied for their effects on cell growth and in vivo antitumor activity. nih.gov
Conclusion
Spectrophotometric Methods for pKa Determination
The acid dissociation constant (pKa) is a fundamental parameter that quantifies the extent of ionization of a compound in solution at different pH values. scirp.orgijper.org For this compound, which possesses two hydroxyl groups, two distinct pKa values (pKa1 and pKa2) corresponding to the successive deprotonation of these groups can be determined. UV-Vis spectrophotometry is a common and effective technique for measuring pKa values, as the absorption spectra of the acidic, neutral, and basic forms of the molecule differ. ijper.orgchem-soc.si
The determination is typically carried out by recording the absorption spectra of the compound in a series of buffer solutions with a wide range of pH values. nih.gov In a 2018 study, the pKa values for this compound were determined spectrophotometrically at approximately 25°C. nih.gov The absorption spectrum of the solution was measured at various pH levels, and the data were analyzed to find the pKa from the isosbestic points. nih.gov The experimentally determined values are presented in the table below.
Table 1: Experimentally Determined pKa Values for this compound
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| This compound | 6.47 ± 0.02 | 11.71 ± 0.05 | nih.gov |
An isosbestic point is a specific wavelength at which the molar absorptivity of two species in equilibrium is the same. scirp.orgresearchgate.net In the context of pKa determination, these points appear in the overlay of absorption spectra recorded at different pH values. At an isosbestic point, the total absorbance of the solution is independent of the pH, as the concentration of the acidic form decreases and the concentration of the basic form increases. scirp.org
For this compound, researchers were able to determine its pKa values by directly observing the isosbestic points from the spectra obtained at various pH levels using conventional spectrophotometry (C.S.). nih.gov The presence of clear isosbestic points indicates a simple two-species equilibrium (between the protonated and deprotonated forms) and allows for the straightforward application of the Henderson-Hasselbalch equation to calculate the pKa. nih.gov
Table 2: Method for pKa Determination of this compound
| Compound | pKa | Method | Observed Wavelengths (nm) | Reference |
|---|---|---|---|---|
| This compound | pKa1 | Conventional Spectrophotometry (Isosbestic point) | 252, 266 | nih.gov |
| This compound | pKa2 | Conventional Spectrophotometry (Isosbestic point) | 250, 260 | nih.gov |
When spectral bands are unresolved or when isosbestic points are not clearly defined in the zero-order spectrum, derivative spectrophotometry can be a powerful tool. nih.govekb.eg This technique involves calculating and plotting the first, second, or higher-order derivative of the absorbance with respect to wavelength. ekb.eg It can help to resolve overlapping peaks and eliminate background interference. ekb.egderpharmachemica.com
In the study of dihydroxybenzenes, while this compound yielded clear isosbestic points with conventional spectrophotometry, other related compounds required the application of derivative spectrophotometry (D.S.) to find the isosbestic points. nih.gov By analyzing the first or second derivative of the spectra, researchers can identify zero-crossing points that correspond to the isosbestic points in the original spectrum, thus enabling accurate pKa determination. nih.gov
Spectroscopic Investigations of Complexes (e.g., Iron-Catecholate Complexes)
The catechol moiety (1,2-dihydroxybenzene) present in this compound is an excellent chelating agent for various metal ions, particularly iron(III). researchgate.netnih.gov The formation of these iron-catecholate complexes is often accompanied by the development of intense colors, which can be studied using UV-Visible absorption spectroscopy. researchgate.netmdpi.com These complexes are of interest in various biological and chemical systems. researchgate.net
Research has shown that ferric soybean lipoxygenase can form stable, bidentate iron-catecholate complexes with 4-substituted catechols, including this compound. sigmaaldrich.com The structure of the complex between the enzyme and this compound has been investigated using a variety of spectroscopic techniques, including resonance Raman, electron paramagnetic resonance (EPR), and visible spectroscopy. sigmaaldrich.com
The UV-Vis spectra of iron(III)-catecholate complexes are characterized by intense ligand-to-metal charge transfer (LMCT) bands in the visible region. nih.govmdpi.com For instance, the coordination of two catecholate ligands to an iron(III) center typically results in a characteristic absorption maximum around 550-570 nm, often corresponding to a deep blue or purple color. researchgate.netmdpi.com The formation of tris-catecholate complexes at higher pH values can shift this maximum to around 490 nm, resulting in a red color. researchgate.net Resonance Raman spectroscopy, particularly when exciting into these charge-transfer bands, provides detailed information about the vibrational modes of the catecholate ligand bound to the iron center, confirming the coordination through the phenolate (B1203915) oxygen atoms. nih.gov
Q & A
Q. How can in situ spectroscopic techniques elucidate reaction intermediates during this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
